(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol, also known by its CAS number 78791-18-1, is an organic compound that belongs to the class of amino alcohols. This compound features a unique structure that includes both an amino group and an ether linkage, which contributes to its chemical reactivity and potential applications in various fields.
This compound can be synthesized through various chemical methods, often involving the reaction of simpler organic compounds. Its synthesis and properties have been studied in academic and industrial settings, highlighting its relevance in organic chemistry and medicinal research.
(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol is classified as an amino alcohol due to the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a carbon skeleton. This classification allows it to participate in a range of chemical reactions typical of both alcohols and amines.
The synthesis of (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol can be achieved through several methods:
The synthesis often involves multiple steps, including:
The molecular structure of (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol features:
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O3 |
| Molecular Weight | 174.25 g/mol |
| IUPAC Name | (2S)-4-amino-1-(oxan-4-yloxy)butan-2-ol |
| InChI | InChI=1S/C9H18N2O3/c10-5(8)6(11)9(12)7(10)3/h5,10H,3,6H2,1H3,(H,11,12)/t5-/m0/s1 |
| Canonical SMILES | C(C(C(CO)N)O)(C(COC1CCO1)) |
(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism by which (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol exerts its effects largely depends on its application:
Research indicates that the compound's ability to form hydrogen bonds enhances its interactions with biological molecules, potentially affecting enzyme kinetics and receptor binding affinities.
The physical properties of (2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol include:
Chemical properties include:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in water |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
(2S)-4-Amino-1-(oxan-4-yloxy)butan-2-ol has several applications across different fields:
This compound's diverse applications underscore its significance in both academic research and industrial settings, highlighting its potential impact on future developments in chemistry and medicine.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4